molecular formula C6H8BrN3O2 B8449413 2-(6-Amino-5-bromopyrimidin-4-yloxy)ethanol

2-(6-Amino-5-bromopyrimidin-4-yloxy)ethanol

Cat. No. B8449413
M. Wt: 234.05 g/mol
InChI Key: NSSGWXLSXWNGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05728706

Procedure details

To a suspension of 2-(6-aminopyrimidin-4-yloxy)ethanol (400 mg) in methanol (4 ml) is added dropwise a solution of bromine (437 mg) in methanol (2 ml). The mixture is evaporated to remove the solvent, and the residue is dissolved in ethyl acetate. The mixture is treated with saturated aqueous sodium hydrogen carbonate solution, and extracted with ethyl acetate/tetrahydrofuran. The organic layer is washed, dried, and evaporated to remove the solvent to give 2-(6-amino-5-bromopyrimidin-4-yloxy)ethanol (632 mg).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
437 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([O:8][CH2:9][CH2:10][OH:11])[CH:3]=1.[Br:12]Br>CO>[NH2:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([O:8][CH2:9][CH2:10][OH:11])[C:3]=1[Br:12]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
NC1=CC(=NC=N1)OCCO
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
437 mg
Type
reactant
Smiles
BrBr
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in ethyl acetate
ADDITION
Type
ADDITION
Details
The mixture is treated with saturated aqueous sodium hydrogen carbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate/tetrahydrofuran
WASH
Type
WASH
Details
The organic layer is washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NC=N1)OCCO)Br
Measurements
Type Value Analysis
AMOUNT: MASS 632 mg
YIELD: CALCULATEDPERCENTYIELD 104.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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